molecular formula C7H16N2O2 B2597610 Ethyl (2S)-2-amino-3-(dimethylamino)propanoate CAS No. 2248184-06-5

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Cat. No.: B2597610
CAS No.: 2248184-06-5
M. Wt: 160.217
InChI Key: XXEJVXUQLDSSQQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its dual amino groups, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of ethyl (2S)-2-amino-3-(dimethylamino)propanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Ethyl (2S)-2-amino-3-(dimethylamino)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (2S)-2-amino-3-(dimethylamino)propanoate exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.

    Ethyl propionate: Similar in structure but lacks the amino groups, used in perfumes and flavorings.

Uniqueness

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate is unique due to its dual amino groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(dimethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJVXUQLDSSQQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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